molecular formula C14H8ClNO2 B6396559 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% CAS No. 1261969-26-9

2-Chloro-4-(3-cyanophenyl)benzoic acid, 95%

Cat. No. B6396559
CAS RN: 1261969-26-9
M. Wt: 257.67 g/mol
InChI Key: RVTDXMKYXJWLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3-cyanophenyl)benzoic acid, also known as 2-CBPB, is a synthetic organic compound with a molecular formula of C13H7ClNO2. It is a white crystalline solid with a melting point of about 160 °C and a molecular weight of 246.64 g/mol. 2-CBPB is used in a variety of scientific research applications, including biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% is widely used in scientific research applications. It has been used in biochemical and physiological studies, as well as in laboratory experiments. In biochemical studies, 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% has been used to study the effects of various compounds on enzyme activity, as well as to study the effects of various compounds on protein structure and function. In physiological studies, 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% has been used to study the effects of various compounds on cell proliferation, as well as to study the effects of various compounds on cell signaling pathways.

Mechanism of Action

2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% is believed to act as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, blocking the substrate from binding and preventing the enzyme from catalyzing the reaction. This mechanism of action has been demonstrated in studies of enzymes such as acetylcholinesterase and catechol-O-methyltransferase.
Biochemical and Physiological Effects
2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In biochemical studies, 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and catechol-O-methyltransferase. In physiological studies, 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% has been shown to inhibit the proliferation of various cell types, including human cancer cell lines.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One of the main advantages of 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% is its low cost and easy availability. Additionally, 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% has a relatively low molecular weight, making it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for research involving 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95%. One potential direction is to further explore the biochemical and physiological effects of 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95%. Additionally, further research could be conducted to explore the potential uses of 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% in drug development and drug delivery. Additionally, further research could be conducted to explore the potential uses of 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% in the development of new materials, such as polymers and nanomaterials. Finally, further research could be conducted to explore the potential uses of 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% in bioremediation and environmental protection.

Synthesis Methods

2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% is synthesized through a multi-step process beginning with the reaction of 3-cyanophenol with chloroacetic acid. This reaction produces 3-chloro-4-cyanophenylacetic acid, which is then reacted with sodium hydroxide to yield 2-chloro-4-(3-cyanophenyl)benzoic acid.

properties

IUPAC Name

2-chloro-4-(3-cyanophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-13-7-11(4-5-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTDXMKYXJWLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688794
Record name 3-Chloro-3'-cyano[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261969-26-9
Record name 3-Chloro-3'-cyano[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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